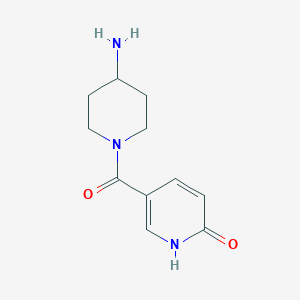
3-Chloro-5-(chlorocarbonyl)phenylboronic acid, anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Chloro-5-(chlorocarbonyl)phenylboronic acid, anhydride is a chemical compound with the molecular formula C14H8B2Cl4O5 . Its molecular weight is 419.65 . The IUPAC name for this compound is bis(3-chloro-5-(chlorocarbonyl)phenyl)diboronic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H8B2Cl4O5/c17-11-3-7(13(19)21)1-9(5-11)15(23)25-16(24)10-2-8(14(20)22)4-12(18)6-10/h1-6,23-24H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 419.65 . The compound is stored at room temperature . More specific properties like boiling point, density, etc., are not provided in the search results.Scientific Research Applications
Catalysis and Organic Synthesis
Phenylboronic acids have been recognized for their catalytic roles in facilitating dehydrative condensation between carboxylic acids and amines, leading to the efficient synthesis of α-dipeptides. The ortho-substituent on the phenylboronic acid moiety is crucial for preventing amine coordination, thus enhancing the catalytic process (Wang, Lu, & Ishihara, 2018). Additionally, phenylboronic acids facilitate triple condensation reactions with phloroglucinol and unsaturated carbonyl compounds to produce novel C3-symmetric 2H-chromene derivatives, showcasing their versatility in synthesizing complex organic molecules (Pettigrew, Cadieux, So, & Wilson, 2005).
Chromatographic Analysis
In chromatography, derivatives of phenylboronic acid have been utilized to improve the gas chromatographic properties of certain compounds, indicating their usefulness in trace analysis and structural confirmation through gas chromatography-mass spectrometry techniques (Rodman & Ross, 1986).
Cross-Coupling Reactions
The cross-coupling reactions, such as those modeled on the Suzuki reaction, involve the use of phenylboronic acid with acetic anhydride. These reactions have been extensively studied through DFT calculations, revealing viable catalytic cycles and the importance of phenylboronic acid in facilitating these processes (Goossen, Koley, Hermann, & Thiel, 2006).
Nanotechnology and Drug Delivery
Phenylboronic acid-decorated nanoparticles have been developed for targeted drug delivery, exploiting the ability of phenylboronic acid to enhance tumor targeting and penetration. Such nanoparticles demonstrate improved tumor accumulation and antitumor effects, highlighting their potential in medical applications (Wang, Wei, Cheng, Wang, & Tang, 2016).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-Chloro-5-(chlorocarbonyl)phenylboronic acid, anhydride involves the reaction of 3-chloro-5-(chlorocarbonyl)phenylboronic acid with an appropriate anhydride reagent.", "Starting Materials": [ "3-chloro-5-(chlorocarbonyl)phenylboronic acid", "Anhydride reagent" ], "Reaction": [ "Step 1: Dissolve 3-chloro-5-(chlorocarbonyl)phenylboronic acid in a suitable solvent such as dichloromethane or tetrahydrofuran.", "Step 2: Add the anhydride reagent to the reaction mixture and stir at room temperature for several hours.", "Step 3: Quench the reaction by adding water and extract the product with an organic solvent such as ethyl acetate.", "Step 4: Purify the product by column chromatography or recrystallization." ] } | |
CAS RN |
957120-24-0 |
Molecular Formula |
C7H3BCl2O2 |
Molecular Weight |
200.81 g/mol |
IUPAC Name |
3-chloro-5-oxoboranylbenzoyl chloride |
InChI |
InChI=1S/C7H3BCl2O2/c9-6-2-4(7(10)11)1-5(3-6)8-12/h1-3H |
InChI Key |
NNGSOHKTJKSZCB-UHFFFAOYSA-N |
SMILES |
B(=O)C1=CC(=CC(=C1)Cl)C(=O)Cl |
Canonical SMILES |
B(=O)C1=CC(=CC(=C1)Cl)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



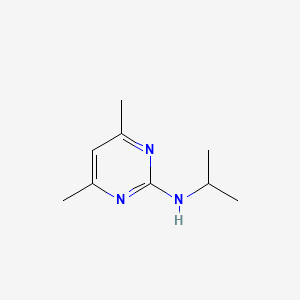
![(2E)-3-(furan-2-yl)-1-[3-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B1486574.png)
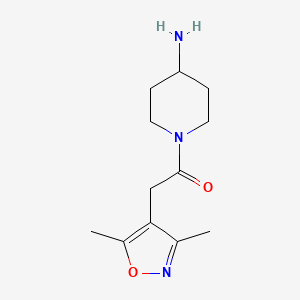
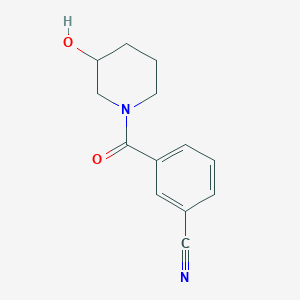


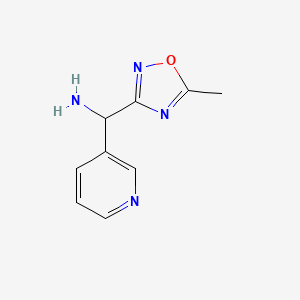

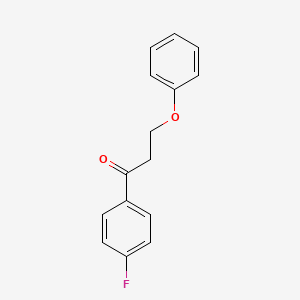



amine](/img/structure/B1486593.png)
